molecular formula C17H22N2 B14340690 Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- CAS No. 93372-02-2

Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)-

Cat. No.: B14340690
CAS No.: 93372-02-2
M. Wt: 254.37 g/mol
InChI Key: CKZKIATWYADBHL-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- is a heterocyclic organic compound that contains a piperidine ring and a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an inhibitor of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- is unique due to the presence of both piperidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential biological activities compared to its simpler counterparts .

Properties

CAS No.

93372-02-2

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

1-[2-(4-pyrrol-1-ylphenyl)ethyl]piperidine

InChI

InChI=1S/C17H22N2/c1-2-11-18(12-3-1)15-10-16-6-8-17(9-7-16)19-13-4-5-14-19/h4-9,13-14H,1-3,10-12,15H2

InChI Key

CKZKIATWYADBHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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